molecular formula C30H31BrN2O3S B6028348 3-[[4-(1-adamantyl)phenyl]sulfamoyl]-N-(4-bromophenyl)-4-methylbenzamide

3-[[4-(1-adamantyl)phenyl]sulfamoyl]-N-(4-bromophenyl)-4-methylbenzamide

Cat. No.: B6028348
M. Wt: 579.5 g/mol
InChI Key: CFEWKPHAFOTUEF-UHFFFAOYSA-N
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Description

3-[[4-(1-Adamantyl)phenyl]sulfamoyl]-N-(4-bromophenyl)-4-methylbenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantyl group, a bromophenyl group, and a sulfamoyl group, which contribute to its distinct chemical properties.

Properties

IUPAC Name

3-[[4-(1-adamantyl)phenyl]sulfamoyl]-N-(4-bromophenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31BrN2O3S/c1-19-2-3-23(29(34)32-26-10-6-25(31)7-11-26)15-28(19)37(35,36)33-27-8-4-24(5-9-27)30-16-20-12-21(17-30)14-22(13-20)18-30/h2-11,15,20-22,33H,12-14,16-18H2,1H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEWKPHAFOTUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(1-adamantyl)phenyl]sulfamoyl]-N-(4-bromophenyl)-4-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(1-adamantyl)phenylamine, which is then reacted with sulfonyl chloride to introduce the sulfamoyl group. The final step involves the coupling of this intermediate with 4-bromophenyl-4-methylbenzamide under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(1-Adamantyl)phenyl]sulfamoyl]-N-(4-bromophenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-[[4-(1-Adamantyl)phenyl]sulfamoyl]-N-(4-bromophenyl)-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[4-(1-adamantyl)phenyl]sulfamoyl]-N-(4-bromophenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The adamantyl group enhances its ability to penetrate biological membranes, while the sulfamoyl group interacts with enzymes or receptors, modulating their activity. The bromophenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer.

    Benzylamine: Commonly used in organic synthesis.

Uniqueness

3-[[4-(1-Adamantyl)phenyl]sulfamoyl]-N-(4-bromophenyl)-4-methylbenzamide is unique due to its combination of an adamantyl group, a bromophenyl group, and a sulfamoyl group, which confer distinct chemical and biological properties not found in similar compounds.

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